molecular formula C8H8INO B171803 N-(4-Iodophenyl)acetamide CAS No. 622-50-4

N-(4-Iodophenyl)acetamide

Cat. No.: B171803
CAS No.: 622-50-4
M. Wt: 261.06 g/mol
InChI Key: SIULLDWIXYYVCU-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)acetamide is an organic compound with the molecular formula C8H8INO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

N-(4-Iodophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

According to the safety data sheet, N-(4-Iodophenyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Relevant Papers Relevant papers on this compound include studies on its molecular structure , as well as a study on the synthesis and characterization of a related compound . More detailed analysis of these papers may provide further insights into the properties and potential applications of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-Iodophenyl)acetamide are not well-documented in the literature. It is known that iodinated compounds can interact with various enzymes and proteins. For instance, iodinated derivatives of acetanilide have been shown to inhibit carbonic anhydrase , an enzyme crucial for maintaining pH balance and fluid balance in the body

Cellular Effects

Iodinated compounds can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Iodophenyl)acetamide can be synthesized through several methods. One common approach involves the iodination of acetanilide. The reaction typically involves the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Iodophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenylacetamides.

    Oxidation Products: Iodinated derivatives.

    Reduction Products: Deiodinated acetamides.

Mechanism of Action

The mechanism of action of N-(4-Iodophenyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The acetamide group can form hydrogen bonds with biological molecules, affecting the compound’s biological activity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • N-(4-Bromophenyl)acetamide
  • N-(4-Chlorophenyl)acetamide
  • N-(4-Fluorophenyl)acetamide

Comparison: N-(4-Iodophenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable reagent in organic synthesis and research .

Properties

IUPAC Name

N-(4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIULLDWIXYYVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060752
Record name Acetamide, N-(4-iodophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-50-4
Record name N-(4-Iodophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodoacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2161
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-iodophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Iodoaniline (11.0 g, 50.4 mmol) was dissolved in 60 mL of ethyl acetate and the solution was added with 10 mL of acetic anhydride (10.8 g, 106 mmol) and 7.8 mL of pyridine (7.65 g, 99.4 mmol), and the mixture was stirred at room temperature for 2 hours with an equipment of a CaCl2 tube. A solvent was evaporated under reduced pressure to obtain 4-iodoacetanilide (yield: 13.0 g, percent yield: 99.0%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 4-Iodo-aniline (15 g, 69 mmol) in dry CH2Cl2 (100 ml) was added acetic anhydride(14.09 g, 138 mmol) at room temperature, the reaction mixture was then stirred for 2 hr. The gray color precipitate formed during the reaction was filtered, washed with ether and collected, the mother solution was concentrated to dryness and AcOEt was added, the resulting precipitate was filtered, washed with ether and combined with the previous solid as the desired product (15.95 g, 88.7%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.09 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-iodoaniline (20.00 g, 90.0 mmol, 1.0 equiv) triethylamine (38.4 ml, 274 mmol, 3.0 equiv) and CH2Cl2 (200 ml) was cooled to 0° C. Acetic anhydride (26.0 ml, 270 mmol, 3.0 equiv) was added drop wise. The reaction mixture was stirred at 0° C. for 10 min, and at rt for 2 h. The volatile materials were removed under vacuum, and the solid residue was dissolved in 30 ml of hot CH2Cl2. The solution was left to stand in a freezer for 72 h. The separated solid was filtered out and dried under vacuum to give N-(4-iodophenyl)acetamide (20.35 g, 86.6%). 1H NMR (CDCl3) δ 7.58–7.28 (d, 2H), 7.25–7.23 (d, 2H), 2.15 (s, 3H).
Quantity
38.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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